molecular formula C6H4IN3O B3320239 3-iodopyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1224944-44-8

3-iodopyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B3320239
CAS No.: 1224944-44-8
M. Wt: 261.02 g/mol
InChI Key: BOKYVRXAEQEKHL-UHFFFAOYSA-N
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Description

3-Iodopyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes an iodine atom attached to the pyrazolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodopyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-iodopyrazole with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Iodopyrazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can form additional rings through cyclization reactions with other compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

3-Iodopyrazolo[1,5-a]pyrimidin-5(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodopyrazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Bruton’s tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway . This inhibition disrupts the signaling cascade, leading to effects such as reduced cell proliferation and induction of apoptosis in certain cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodopyrazolo[1,5-a]pyrimidin-5(4H)-one stands out due to its specific iodine substitution, which imparts unique chemical properties and reactivity. This makes it a valuable scaffold for designing new molecules with potential therapeutic applications.

Properties

IUPAC Name

3-iodo-4H-pyrazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3O/c7-4-3-8-10-2-1-5(11)9-6(4)10/h1-3H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKYVRXAEQEKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)I)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501275340
Record name 3-Iodopyrazolo[1,5-a]pyrimidin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224944-44-8
Record name 3-Iodopyrazolo[1,5-a]pyrimidin-5(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1224944-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodopyrazolo[1,5-a]pyrimidin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501275340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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